
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its long hydrophobic dodecyl chain and a hydrophilic quaternary ammonium head group, which allows it to interact with both water and oil phases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethyl-1-dodecanamine with 2-chloropropanol under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of automated systems for mixing, heating, and purification.
Analyse Chemischer Reaktionen
Types of Reactions
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The quaternary ammonium group is generally resistant to reduction.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as halides or alkoxides can react with the hydroxyl group under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone or aldehyde.
Substitution: The major products are the substituted derivatives where the hydroxyl group is replaced by another functional group.
Wissenschaftliche Forschungsanwendungen
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to stabilize emulsions and dispersions.
Biology: Employed in cell culture and molecular biology as a transfection agent to introduce nucleic acids into cells.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of personal care products, detergents, and fabric softeners due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- is primarily based on its ability to disrupt lipid membranes. The hydrophobic dodecyl chain inserts into lipid bilayers, while the hydrophilic quaternary ammonium head interacts with the aqueous environment, leading to membrane destabilization. This property is particularly useful in antimicrobial applications, where it can disrupt the cell membranes of bacteria, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Dodecanaminium, N,N-didodecyl-N-(2-hydroxypropyl)-
- 1-Dodecanaminium, N-dodecyl-N-[3-(dodecyloxy)-2-hydroxypropyl]-
Uniqueness
1-Dodecanaminium, N-(2-hydroxypropyl)-N,N-dimethyl- is unique due to its specific combination of a dodecyl chain and a hydroxypropyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent compared to other similar compounds that may lack the hydroxypropyl group or have different alkyl chain lengths.
Eigenschaften
CAS-Nummer |
149228-27-3 |
|---|---|
Molekularformel |
C17H38NO+ |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
dodecyl-(2-hydroxypropyl)-dimethylazanium |
InChI |
InChI=1S/C17H38NO/c1-5-6-7-8-9-10-11-12-13-14-15-18(3,4)16-17(2)19/h17,19H,5-16H2,1-4H3/q+1 |
InChI-Schlüssel |
SDAMFUVRUIHGCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




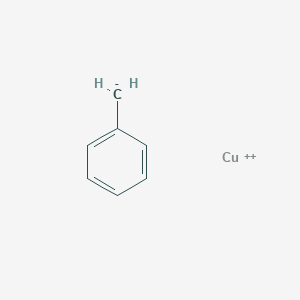

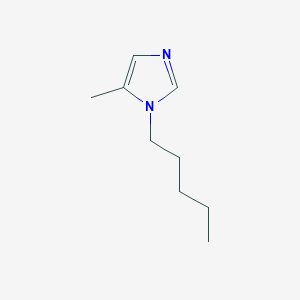

![2-(2,2-Diethoxyethyl)-4,6-bis(methylsulfanyl)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12545217.png)
![N-[(3-Chlorophenyl)carbamoyl]-6-ethylpyridine-3-carbothioamide](/img/structure/B12545222.png)
![1,1'-[1-(Phenylsulfanyl)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B12545223.png)

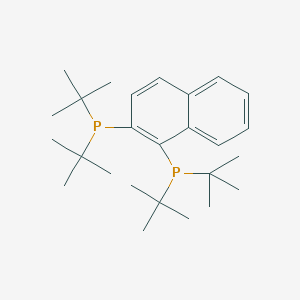
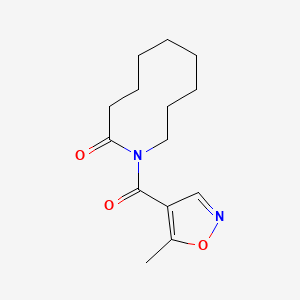
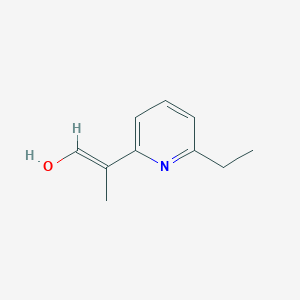
![4-[Propyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12545256.png)
